N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide
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Overview
Description
N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide is an organic compound characterized by a cyclohexene ring substituted with a carboxamide group and a hydroxy-phenylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide typically involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4) . This reduction process yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . Another method involves the condensation of acetophenone and aromatic aldehydes with acetoacetanilide in ethanol in the presence of 2-hydroxyethylammonium acetate (2-HEAA) as a basic ionic liquid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of bicyclic lactone derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a glycosidase inhibitor, it mimics the substrate, transition state, or enzyme reaction product, thereby inhibiting the enzyme’s activity . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in treating diseases.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy-phenylpropyl side chain and cyclohexene ring structure contribute to its potential as a glycosidase inhibitor and its versatility in various chemical reactions.
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15(11-13-7-3-1-4-8-13)12-17-16(19)14-9-5-2-6-10-14/h1-5,7-8,14-15,18H,6,9-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMRKVSONLMMKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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